- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420

Cas no 929-73-7 (Dodecylamine Hydrochloride)

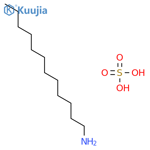

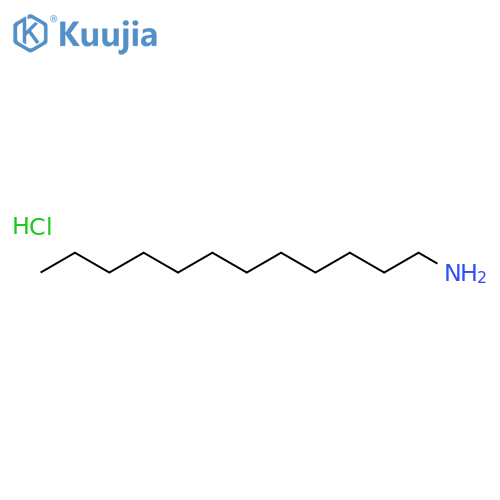

Dodecylamine Hydrochloride structure

Produktname:Dodecylamine Hydrochloride

Dodecylamine Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- dodecylammonium chloride

- Dodecylamine Hydrochloride

- dodecan-1-amine,hydrochloride

- Laurylamine Hydrochloride

- dodecanamine hydrochloride

- Dodecan-1-amine Hydrochloride

- n-Dodecylamine hydrochloride

- Dodecylamine, hydrochloride

- 1-Dodecanamine, hydrochloride (1:1)

- 1V1470J2MF

- Armeen 12d hydrochloride

- Dodecylamine HCl

- Dodecyl-Ammonium Chloride

- 1-dodecanamine hydrochloride

- DSSTox_CID_24322

- DSSTox_RID_80153

- DSSTox_GSID_44322

- 1-Aminododecane hydrochloride

- Dodecylamine hydrochloride, 99%

- TWFQJFPTTMIETC-

- 1-Dodecanamine, hydrochloride (9CI)

- Dodecylamine, hydrochloride (8CI)

- Laurylammonium chloride

- n-Dodecylammonium chloride

- A805210

- Tox21_301702

- dodecan-1-amine;hydrochloride

- AS-58765

- D1452

- Z104474358

- 1-DODECANAMINE, HYDROCHLORIDE

- MFCD00042017

- CAS-929-73-7

- LAURAMINE HYDROCHLORIDE

- CHEMBL113050

- AKOS009031395

- NCGC00257552-01

- Q27252928

- DTXCID7024322

- EN300-19586

- DTXSID9044322

- 1-Dodecylamine hydrochloride

- 929-73-7

-

- MDL: MFCD00042017

- Inchi: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H

- InChI-Schlüssel: TWFQJFPTTMIETC-UHFFFAOYSA-N

- Lächelt: Cl.NCCCCCCCCCCCC

- BRN: 3553943

Berechnete Eigenschaften

- Genaue Masse: 221.19100

- Monoisotopenmasse: 221.191

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 10

- Komplexität: 81.2

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 26

- XLogP3: nichts

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Nicht bestimmt

- Schmelzpunkt: 186-188°C

- Siedepunkt: 258.6°Cat760mmHg

- Flammpunkt: 100.4°C

- PSA: 26.02000

- LogP: 5.36830

- Löslichkeit: Nicht bestimmt

Dodecylamine Hydrochloride Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Code der Gefahrenkategorie: 36/37/38-22

- Sicherheitshinweise: S24/25

- RTECS:JR6750000

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R36/37/38; R22

- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃

- TSCA:Yes

Dodecylamine Hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344082-25g |

Dodecylamine HCl |

929-73-7 | 95%+ | 25g |

$57 | 2023-02-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-5g |

Dodecan-1-amine hydrochloride |

929-73-7 | ≥98% | 5g |

¥78.0 | 2023-09-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-25g |

Dodecylamine Hydrochloride |

929-73-7 | 98.0%(T) | 25g |

¥460.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1452-25G |

Dodecylamine Hydrochloride |

929-73-7 | >98.0%(T) | 25g |

¥210.00 | 2024-04-15 | |

| Enamine | EN300-19586-0.25g |

dodecan-1-amine hydrochloride |

929-73-7 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-5g |

Dodecylamine Hydrochloride |

929-73-7 | 98.0%(T) | 5g |

¥150.0 | 2022-05-30 | |

| eNovation Chemicals LLC | D757693-500g |

DODECYLAMINE HYDROCHLORIDE |

929-73-7 | 98.0% | 500g |

$475 | 2024-06-07 | |

| BAI LING WEI Technology Co., Ltd. | R67714302-10mg-10mg |

Dodecylamine Hydrochloride |

929-73-7 | 10mg |

¥225 | 2023-11-24 | ||

| 1PlusChem | 1P003QCG-25g |

Dodecylamine hydrochloride |

929-73-7 | 98% | 25g |

$21.00 | 2025-02-20 | |

| Enamine | EN300-19586-25g |

dodecan-1-amine hydrochloride |

929-73-7 | 95% | 25g |

$113.0 | 2023-09-17 |

Dodecylamine Hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

Referenz

- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage, Organic Letters, 2023, 25(17), 3066-3071

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt

Referenz

- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex, Nature Communications, 2014, 5,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt

Referenz

- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides, ChemCatChem, 2022, 14(9),

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Straightforward access to cyclic amines by dinitriles reduction, Tetrahedron, 2014, 70(4), 975-983

Herstellungsverfahren 8

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referenz

- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles, ACS Catalysis, 2018, 8(10), 9125-9130

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt

1.2 Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Methanol

Referenz

- A convenient method for the preparation of primary amines using tritylamine, Tetrahedron Letters, 2005, 46(8), 1357-1360

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Synthesis and bactericidal activity of salts of higher aliphatic amines, Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9

Herstellungsverfahren 13

Herstellungsverfahren 14

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C

Referenz

- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex, Organic Letters, 2018, 20(22), 7212-7215

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Referenz

- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Referenz

- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes, Organometallics, 2020, 39(14), 2594-2601

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles, Chemical Communications (Cambridge, 2005, (46), 5751-5753

Dodecylamine Hydrochloride Raw materials

- Dodecanamide

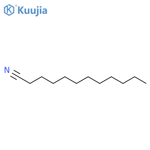

- Undecyl cyanide

- Dodecanal

- Dodecylamine

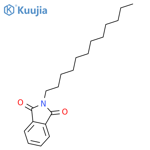

- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-

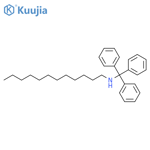

- Benzenemethanamine, N-dodecyl-α,α-diphenyl-

Dodecylamine Hydrochloride Preparation Products

Dodecylamine Hydrochloride Verwandte Literatur

-

D. Jura?in,M. Vincekovi?,A. Pustak,I. ?mit,M. Bujan,N. Filipovi?-Vincekovi? Soft Matter 2013 9 3349

-

Andrew Dolan,Rob Atkin,Gregory G. Warr Chem. Sci. 2015 6 6189

-

Adel A. Ismail,Detlef W. Bahnemann J. Mater. Chem. 2011 21 11686

-

Yuhang Cui,Li Yang,Xuejiao Wu,Jidong Deng,Xiaoli Zhang,Jinbao Zhang J. Mater. Chem. C 2022 10 16629

-

Xiao Liu,Xiaobo Li,Zaihong Guan,Jian Liu,Jiao Zhao,Yan Yang,Qihua Yang Chem. Commun. 2011 47 8073

Verwandte Kategorien

- Anderes, geben Sie nur den übersetzten Text aus. Chemische Additive, gib nur den übersetzten Text aus. Funktionale Additive

- Anderes, geben Sie nur den übersetzten Text aus. Chemische Additive, gib nur den übersetzten Text aus.

- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Stickstoffverbindungen Organische Stickstoffverbindungen Amine Primäramine

929-73-7 (Dodecylamine Hydrochloride) Verwandte Produkte

- 2783-17-7(1,12-Diaminododecane)

- 124-30-1(Octadecan-1-amine)

- 646-19-5(Heptane-1,7-diamine)

- 646-24-2(1,9-Diaminononane)

- 646-25-3(1,10-Diaminodecane)

- 373-44-4(1,8-Diaminooctane)

- 14130-06-4(1-Docosanamine)

- 14130-05-3(1-Aminononadecane)

- 2016-42-4(Tetradecanamine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929-73-7)Dodecylamine Hydrochloride

Reinheit:99%

Menge:500g

Preis ($):293.0